molecular formula C14H25NO2 B12897728 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-06-6

1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B12897728
CAS No.: 88557-06-6
M. Wt: 239.35 g/mol
InChI Key: VPCYQMIUFPVDIT-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Diethylhexyl Butamido Triazone is stable under normal conditions.

      Common Reactions: It does not readily undergo common organic reactions like oxidation or reduction.

      Major Products: The compound itself serves as a UV absorber, protecting against harmful UV radiation.

  • Scientific Research Applications

      Cosmetics: Diethylhexyl Butamido Triazone is widely used in sunscreens, moisturizers, and other skincare products due to its UV-absorbing properties.

      Photoprotection: It shields the skin from UVB and UVA radiation, reducing the risk of sunburn and skin damage.

      Photostability: It enhances the stability of other UV filters in formulations.

  • Mechanism of Action

      UV Absorption: Diethylhexyl Butamido Triazone absorbs UV light, preventing it from penetrating the skin.

      Molecular Targets: It interacts with skin proteins and lipids, dissipating absorbed energy as heat.

      Pathways: The compound’s primary mode of action is through electronic transitions within its molecular structure.

  • Comparison with Similar Compounds

      Uniqueness: Diethylhexyl Butamido Triazone stands out for its broad-spectrum UV protection and compatibility with other sunscreen ingredients.

      Similar Compounds: Other UV absorbers include , , and .

    Remember that Diethylhexyl Butamido Triazone plays a crucial role in protecting our skin from harmful UV rays, making it a valuable ingredient in sunscreens and cosmetics

    Properties

    88557-06-6

    Molecular Formula

    C14H25NO2

    Molecular Weight

    239.35 g/mol

    IUPAC Name

    1-[2-(diethylamino)-5-methyl-3-propyl-2,3-dihydrofuran-4-yl]ethanone

    InChI

    InChI=1S/C14H25NO2/c1-6-9-12-13(10(4)16)11(5)17-14(12)15(7-2)8-3/h12,14H,6-9H2,1-5H3

    InChI Key

    VPCYQMIUFPVDIT-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1C(OC(=C1C(=O)C)C)N(CC)CC

    Origin of Product

    United States

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